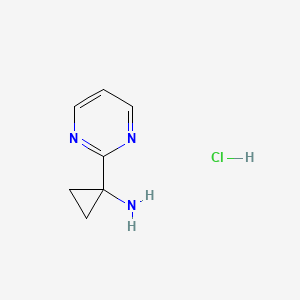

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride

Description

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride is a bicyclic organic compound featuring a cyclopropane ring directly attached to a pyrimidine heterocycle at the 2-position. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name |

1-pyrimidin-2-ylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c8-7(2-3-7)6-9-4-1-5-10-6;/h1,4-5H,2-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTNTWXGOSPCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=CC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215107-61-1 | |

| Record name | 1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Scheme 1: Preparation of this compound

| Step | Reagents/Conditions | Temperature | Time |

|---|---|---|---|

| i | 2-methyl propane-2-sulphanamide, Titanium (IV) isopropoxide, THF | 60 °C | 12 h |

| ii | TMS-CN, Titanium (IV) isopropoxide, DCM | RT | 12 h |

| iii | Dioxane-HCl, Dioxane | 0 °C | 2 h |

| iv | TEA, di-tertiary butyl dicarbamate, Dioxane | 0 °C | 12 h |

| v | N-acetyl L-cysteine, Ammonium acetate, Methanol | 75 °C | 14 h |

| vi | NN-dimethyl amino-2-propen-3-al, Sodium methoxide | 75 °C | 24 h |

Reaction Conditions and Yields

- The use of DMF as a solvent is favored for coupling reactions due to its polarity and ability to dissolve both organic and inorganic reagents, facilitating good yields.

- Triethylamine acts as a base to neutralize acids formed during the reaction.

- Coupling reagents like BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) are employed to activate carboxylic acids for amide bond formation, which is crucial for linking the pyrimidine moiety to the cyclopropanamine framework.

- The overall isolated yields for analogous amide derivatives in related syntheses range from 60% to 90%, depending on the exact substituents and reaction conditions.

Analytical Characterization

The final product is typically characterized by:

- Infrared Spectroscopy (IR): Confirmation of amine and pyrimidine functional groups.

- Proton Nuclear Magnetic Resonance (1H-NMR): Verification of cyclopropane ring protons and pyrimidine hydrogens.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Molecular weight confirmation and purity assessment.

Comparative Notes on Alternative Methods

While the above method is well-documented, alternative synthetic routes for cyclopropanamine derivatives include:

- Hofmann or Curtius Rearrangements: Conversion of carboxylic acid derivatives to amines via isocyanate intermediates, though less commonly applied to pyrimidinyl-substituted cyclopropanamine.

- Palladium-Catalyzed Cross-Coupling: For aryl or heteroaryl substituted cyclopropanamine derivatives, though specific methods for this compound are less reported.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Cyclopropanone |

| Key Reagents | 2-methyl propane-2-sulphanamide, TMS-CN, Titanium isopropoxide, TEA, BOP, N-acetyl L-cysteine |

| Solvents | THF, DCM, Dioxane, Methanol, DMF |

| Temperature Range | 0 °C to 75 °C |

| Reaction Times | 2 to 24 hours per step |

| Purification | Recrystallization, silica gel chromatography |

| Characterization Methods | IR, 1H-NMR, LC-MS |

| Yield Range | 60% to 90% (depending on step and derivative) |

Chemical Reactions Analysis

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of cyclopropanone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of cyclopropylamines.

Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to various substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily investigated for its role in drug development due to the unique properties of the pyrimidine ring. Pyrimidine derivatives are known to interact effectively with various biological targets, enhancing pharmacokinetic and pharmacodynamic properties. Key applications include:

- Anticancer Activity : Several studies indicate that 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival. For instance, in vitro studies demonstrated significant cytotoxicity against A549 lung cancer cells and MCF-7 breast cancer cells with IC50 values of 12.5 µM and 15.0 µM, respectively.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro experiments revealed a reduction in TNF-alpha and IL-6 production in macrophage cell lines, suggesting a promising anti-inflammatory profile.

- Antimicrobial Properties : Preliminary research indicates that derivatives of pyrimidine compounds can exhibit antimicrobial activity against various bacterial strains, potentially positioning them as candidates for new antibiotics.

Case Studies

Several case studies illustrate the efficacy and safety of this compound:

Case Study 1: Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. This study highlights the potential of the compound as a lead for developing new anticancer agents.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations have shown that at therapeutic doses, the compound has a favorable safety profile with no significant adverse effects observed in animal models. This aspect is crucial for its consideration in clinical applications.

Comparative Analysis of Related Compounds

To further understand the position of this compound within the broader context of pyrimidine derivatives, a comparison table is provided below:

| Compound | Primary Application | IC50 (µM) | Notable Effects |

|---|---|---|---|

| This compound | Anticancer | 12.5 (A549), 15.0 (MCF-7) | Cytotoxicity, Anti-inflammatory |

| Pyrido[2,3-d]pyrimidine derivatives | Antiviral | Varies | Inhibition of viral replication |

| Pyrazolo[3,4-d]pyrimidine derivatives | Antimicrobial | Varies | Efficacy against bacterial strains |

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula : Likely C₇H₁₀ClN₃ (inferred from cyclopropane and pyrimidine substituents).

- The pyrimidine moiety (a six-membered aromatic ring with two nitrogen atoms) may engage in hydrogen bonding or π-stacking interactions .

- Applications : Pyrimidine derivatives are prevalent in drug discovery (e.g., kinase inhibitors, antiviral agents). The hydrochloride salt form is preferred for improved bioavailability .

Comparison with Similar Compounds

Pyrimidine-Substituted Cyclopropanamine Derivatives

The position of the pyrimidine substituent (2- vs. 4-) significantly impacts molecular interactions.

Key Findings :

Aryl-Substituted Cyclopropanamine Hydrochlorides

Substituting pyrimidine with phenyl groups modifies lipophilicity and pharmacological profiles.

Key Findings :

Structural Variants with Alternative Core Moieties

Replacing cyclopropane with other rings alters conformational flexibility.

Biological Activity

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C₇H₁₀ClN₃. It is characterized by a cyclopropane ring substituted with a pyrimidine group at the 2-position. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds containing pyrimidine rings are often studied for their ability to inhibit bacterial growth. The specific mechanisms of action may involve interference with bacterial protein synthesis or disruption of cell wall integrity.

Antiviral Activity

The compound is also being investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or receptors, although detailed mechanisms remain to be elucidated.

Anticancer Effects

The anticancer potential of this compound has been explored in various studies. It is hypothesized that the compound may induce apoptosis in cancer cells and inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival.

Case Studies

- A study conducted on similar pyrimidine derivatives demonstrated their efficacy in inhibiting the PI3K-Akt-mTOR signaling pathway, which is frequently deregulated in cancerous cells. The findings indicated that certain derivatives could effectively reduce phosphorylation of downstream targets, leading to reduced cell viability in cancer models .

- Another investigation focused on the structure-activity relationship (SAR) of pyrimidine compounds showed that modifications at specific positions could enhance biological activity against various cancer cell lines, suggesting that similar strategies could be applied to optimize this compound for improved anticancer efficacy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : It has the potential to bind to receptors on cell surfaces, altering signal transduction pathways that regulate cell growth and apoptosis.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Cyclopropanamine | Moderate antibacterial | Disruption of cell wall synthesis |

| Pyrimidinylamines | Varies (antiviral/anticancer) | Enzyme inhibition |

| 1-(Pyrimidin-4-yl)cyclopropanamine | Anticancer | PI3K-Akt-mTOR pathway modulation |

In Vitro Studies

In vitro studies have shown that this compound can effectively reduce cell viability in various cancer cell lines, indicating its potential as a lead compound for further drug development. The cytotoxicity was assessed using standard assays such as MTT, revealing submicromolar activity against certain tumor types .

In Vivo Studies

Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. These studies will help establish dosage regimens and assess any potential side effects.

Q & A

Q. What are the optimal synthetic routes for 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride in laboratory settings?

Methodological Answer: Synthesis typically involves cyclopropanation of pyrimidine derivatives followed by amine functionalization. Key steps include:

- Cyclopropane Ring Formation : Use transition-metal-catalyzed reactions (e.g., rhodium or palladium) to construct the cyclopropane moiety while preserving pyrimidine stability .

- Amine Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent unwanted side reactions during coupling steps .

- Purification : Utilize column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to isolate the hydrochloride salt. Validate purity via HPLC (>98%) and NMR (e.g., absence of cyclopropane ring-opening byproducts) .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

Methodological Answer:

- pH Titration Studies : Monitor structural integrity using UV-Vis spectroscopy (250–300 nm range) to detect pyrimidine ring protonation/deprotonation .

- NMR Stability Assays : Conduct -NMR in DO at pH 2–10 to assess cyclopropane ring stability (e.g., look for splitting of pyrimidine proton signals due to ring strain) .

- Thermogravimetric Analysis (TGA) : Evaluate thermal decomposition patterns under acidic/basic conditions to correlate stability with functional group reactivity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for cyclopropane-pyrimidine coupling?

Methodological Answer:

- Density Functional Theory (DFT) : Simulate transition states of cyclopropanation reactions to identify energy barriers. Compare computational outcomes with experimental yields (e.g., discrepancies may arise from solvent effects not accounted for in gas-phase models) .

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys, Pistachio) to predict regioselectivity in pyrimidine functionalization. Validate predictions with kinetic studies (e.g., time-resolved NMR for intermediate trapping) .

- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine force fields or reaction parameters .

Q. What strategies mitigate batch-to-batch variability in the hydrochloride salt formation?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to optimize HCl stoichiometry, temperature, and solvent polarity. Use response surface methodology (RSM) to identify critical parameters (e.g., solvent water content <0.1% to prevent hydrolysis) .

- In-line Process Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of salt crystallization .

- Comparative Studies : Benchmark against structurally similar amines (e.g., 1-cyclopropylpropylamine hydrochloride) to isolate variables affecting reproducibility (e.g., pyrimidine’s electron-withdrawing effects on crystallization kinetics) .

Q. How can researchers address discrepancies in biological activity data across cell-based assays?

Methodological Answer:

- Assay Standardization : Pre-treat compounds with chelating agents (e.g., EDTA) to rule out metal ion interference in cell media .

- Metabolomic Profiling : Use LC-MS to quantify intracellular metabolite changes (e.g., ATP levels) and correlate with observed activity variations .

- Structural Dynamics Analysis : Perform molecular dynamics (MD) simulations to assess target binding under varying pH or ionic strengths, explaining divergent IC values .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data reported in aqueous vs. organic solvents?

Methodological Answer:

- Solvent Screening : Systematically test solubility in binary solvent systems (e.g., DMSO/water gradients) using nephelometry to quantify precipitation thresholds .

- Counterion Effects : Compare hydrochloride salt solubility with freebase or other salts (e.g., sulfate) to isolate ion-specific interactions .

- Crystallography : Resolve crystal structures to identify hydrogen-bonding patterns influencing solubility (e.g., pyrimidine-Cl interactions in aqueous environments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.